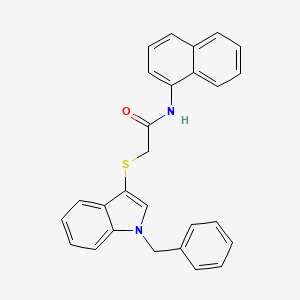

2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2OS/c30-27(28-24-15-8-12-21-11-4-5-13-22(21)24)19-31-26-18-29(17-20-9-2-1-3-10-20)25-16-7-6-14-23(25)26/h1-16,18H,17,19H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRPCLSWEFQAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Benzylation: The indole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

Thioether Formation: The benzylated indole is reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is reacted with naphthylacetic acid or its derivatives to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The benzyl group and the indole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Indoles: From substitution reactions.

Scientific Research Applications

2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and their interactions with proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors that recognize indole derivatives, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Differences :

- The target compound’s benzyl-indole system lacks the triazine ring found in compounds 23–27, likely altering electronic properties and binding interactions.

- Brominated analogues (25, 27) may exhibit enhanced halogen bonding or steric effects compared to the non-halogenated target compound .

Synthesis : All compounds in were synthesized with >95% purity via acid-amine coupling, suggesting reliable protocols for similar acetamide derivatives .

Naphthalene-Linked Acetamides with Enzyme Inhibitory Activity

highlights N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, which inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Another compound, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, shows potent MAO-A inhibition (IC₅₀ = 0.028 mM).

Key Differences :

- The absence of electron-withdrawing groups (e.g., Cl in ) in the target compound may reduce MAO-A/B selectivity .

Thioether-Containing Analogues

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide () features a triazole-thiophene-thioether system.

Key Differences :

- The allyl and thiophene groups in introduce conjugated π-systems, which may favor interactions with aromatic enzyme pockets compared to the benzyl-indole system.

- The triazole ring in could engage in hydrogen bonding, unlike the indole’s NH group in the target compound .

Antimicrobial Acetamide Derivatives

reports N-(naphthalen-1-yl)propanamide derivatives with thiadiazole (2a), benzothiazole (2b), and nitrobenzimidazole (2e) groups, showing antifungal activity comparable to ketoconazole.

Key Differences :

- The propanamide backbone in vs. acetamide in the target compound may influence conformational flexibility.

Comparative Data Table

Research Implications

- Structural Optimization: Introducing halogen atoms (e.g., Br) or electron-withdrawing groups to the indole core could enhance enzyme affinity, as seen in brominated triazinoindoles .

- Biological Screening: The target compound’s naphthalene and indole motifs align with known cholinesterase inhibitors, warranting evaluation against AChE/BChE .

- Synthetic Feasibility : Acid-amine coupling () is a viable route for scaling production, though purity data for the target compound remains unreported .

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 1-benzylindole derivatives with naphthalene acetamides. The process may include several steps such as:

- Formation of the Indole Derivative : Starting from indole, benzyl groups are introduced through alkylation.

- Thioether Formation : The thioether linkage is created by reacting the indole derivative with a thiol compound.

- Acetamide Coupling : The final step involves coupling with naphthalene acetamide to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.44 µg/mm² |

| Compound B | Pseudomonas aeruginosa | 0.88 µg/mm² |

These results suggest that modifications in the indole structure can enhance antimicrobial efficacy against various pathogens .

Anticancer Activity

The compound has shown promising results in anticancer assays. A study involving ovarian cancer xenografts in nude mice demonstrated complete tumor growth suppression at a concentration of 12a (a related compound), indicating potential for similar effects in related structures .

Antiviral Activity

Recent investigations into antiviral properties have revealed that compounds containing indole and naphthalene moieties can inhibit viral replication. For example, certain derivatives showed effective inhibition against Hepatitis C virus (HCV) with IC50 values ranging from 0.35 µM to 0.54 µM .

Case Study 1: Antiviral Efficacy

A specific study evaluated a series of indole-based compounds for their antiviral activity against various RNA viruses, including HCV and influenza strains. Among these, one derivative exhibited an EC50 value of 3.4 μM against HCV NS5B RNA-dependent RNA polymerase, suggesting that structural modifications significantly impact antiviral potency .

Case Study 2: Anticancer Potential

In another study focusing on cancer models, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in vivo. The results indicated a suppression rate of over 90% in treated groups compared to controls, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic: How can researchers optimize the synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide?

Methodology:

- Reaction Conditions: Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic thiol substitution reactions. Control temperature (typically 60–80°C) and reaction time (6–12 hours) to balance yield and purity .

- Key Steps: (1) Benzylation of indole at the N1 position; (2) Thioether formation via coupling with a mercaptoacetamide intermediate; (3) Final amidation with naphthalen-1-amine.

- Analytical Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR spectroscopy .

Basic: What structural characterization techniques are critical for this compound?

Methodology:

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

- Spectroscopy:

- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., [M+H]+ calculated for C₂₇H₂₁N₂OS: 429.14) .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Methodology:

- Validation Tools: Use PLATON or Mercury to check for crystallographic disorders or missed symmetry .

- Dynamic Effects: Compare solid-state (X-ray) and solution-state (NMR) data. For example, rotational flexibility in the thioether linkage may cause discrepancies in bond angles .

- DFT Calculations: Perform geometry optimization using Gaussian to reconcile experimental and theoretical bond lengths .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodology:

- Substituent Variation: Modify benzyl (e.g., 4-fluoro vs. 4-chloro) or naphthyl groups to assess electronic/steric effects on bioactivity .

- Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data Analysis: Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with IC₅₀ values .

Basic: What reactivity patterns are expected in this compound?

Methodology:

- Thioether Oxidation: Treat with H₂O₂/CH₃COOH to form sulfoxide/sulfone derivatives; monitor via TLC .

- Amide Hydrolysis: Use acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to cleave the acetamide group .

- Indole Electrophilicity: Perform Friedel-Crafts alkylation at the C2 position using AlCl₃ .

Advanced: How to investigate enzyme inhibition mechanisms?

Methodology:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Docking Simulations: Employ AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .

- Mutagenesis: Validate binding residues (e.g., Lys123 in target enzymes) via site-directed mutagenesis .

Advanced: How to address purity challenges during synthesis?

Methodology:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/hexane) to remove byproducts like unreacted naphthylamine .

- Impurity Profiling: Characterize side products via LC-MS and adjust stoichiometry of reagents (e.g., reduce excess benzyl chloride) .

Advanced: What computational methods predict biological activity?

Methodology:

- QSAR Models: Use MOE or Schrödinger to correlate descriptors (logP, polar surface area) with cytotoxicity .

- MD Simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories using GROMACS .

- ADMET Prediction: Apply SwissADME to estimate bioavailability and toxicity risks .

Basic: Which analytical methods assess stability under physiological conditions?

Methodology:

- Forced Degradation: Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B) to identify degradation products .

- LC-MS Stability Assays: Quantify intact compound remaining after 24 hours in simulated gastric fluid .

- Cyclic Voltammetry: Measure oxidative stability of the indole-thioether moiety at physiological pH .

Advanced: How to study synergistic effects with other therapeutics?

Methodology:

- Combination Index (CI): Use CompuSyn to determine synergism (CI < 1) in cell viability assays (e.g., with cisplatin) .

- Transcriptomics: Perform RNA-seq on treated cells to identify pathways co-regulated with adjuvant drugs .

- In Vivo Models: Test efficacy in xenograft mice using staggered dosing regimens to minimize toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.